molecular formula C7H14N2 B183521 (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 158060-81-2

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B183521
CAS No.: 158060-81-2
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-BQBZGAKWSA-N
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Description

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424926
Record name (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158060-81-2
Record name (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Diazabicyclononane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Diazabicyclononane scaffolds, a class of bridged heterocyclic compounds, have emerged as "privileged structures" in medicinal chemistry. Their inherent three-dimensional and conformationally rigid nature provides an exceptional framework for designing novel therapeutics with high target specificity and improved pharmacological profiles. This guide delves into the history, synthetic evolution, and diverse therapeutic applications of these versatile scaffolds. We will explore the causality behind synthetic choices, detail key experimental protocols, and examine the structure-activity relationships that have led to potent agents in areas such as neurodegenerative disease, smoking cessation, and oncology. Through case studies of pivotal compounds, this document provides researchers and drug development professionals with a comprehensive understanding of the diazabicyclononane core's enduring and evolving role in pharmaceutical development.

Introduction: The Architectural Advantage of Bridged Scaffolds

In the landscape of medicinal chemistry, the structural architecture of a molecule is paramount. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of pharmaceutical research, with a significant majority of FDA-approved drugs featuring these motifs.[1] Among these, saturated nitrogen heterocycles like piperazine have gained prominence for their favorable pharmacological properties.[1] Diazabicyclononane scaffolds represent a sophisticated evolution of these simpler structures. By introducing a bridge, these bicyclic diamines, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine) and 1,4-diazabicyclo[4.3.0]nonane, adopt a rigid, three-dimensional conformation.[2]

This rigidity is a key strategic advantage in drug design. It reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial arrangement of pharmacophoric groups. This leads to enhanced binding affinity, greater selectivity, and often, improved pharmacokinetic properties compared to more flexible, linear, or monocyclic analogues. The diazabicyclononane framework is a pre-organized template, enabling chemists to explore chemical space with a higher degree of control and predictability.

Historical Context and Synthetic Evolution

The exploration of diazabicyclononane derivatives began with foundational organic synthesis, primarily through cyclocondensation reactions. The Mannich reaction has been a workhorse in this field, allowing for the construction of the core bicyclic system from relatively simple starting materials.[3] For instance, the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) is classically achieved through a double Mannich cyclocondensation of a 4-oxopiperidine derivative, an appropriate primary amine, and formaldehyde.[2][3]

The choice of reactants and reaction conditions is critical and dictates the stereochemistry and substitution pattern of the final product. Early research focused on establishing robust synthetic routes and exploring the fundamental chemical properties of these scaffolds.[4] Over the past few decades, these foundational methods have been refined and expanded, enabling the synthesis of a wide array of functionalized derivatives for biological screening.[3]

Core Synthesis: Representative Protocol for a Bispidinone

The following protocol outlines a general, well-established method for synthesizing a 3,7-diazabicyclo[3.3.1]nonan-9-one core, a common precursor for various therapeutic agents.[3][5]

Objective: To synthesize a 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one via a Mannich cyclocondensation.

Materials:

  • 1-substituted-4-oxopiperidine

  • Primary amine (e.g., benzylamine, 1-(3-aminopropyl)imidazole)

  • Paraformaldehyde

  • Methanol (deoxygenated)

  • Glacial Acetic Acid

  • Inert atmosphere (Nitrogen gas)

Step-by-Step Methodology:

  • Reaction Setup: A round-bottom flask is charged with deoxygenated methanol under a nitrogen atmosphere.

  • Amine & Aldehyde Addition: The selected primary amine, paraformaldehyde, and glacial acetic acid are added to the methanol and stirred, typically in an ice bath to control the initial reaction temperature.

  • Piperidone Addition: A solution of the 1-substituted-4-oxopiperidine and additional glacial acetic acid in methanol is added dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent system and purified, often using column chromatography on alumina or silica gel to yield the desired bispidinone.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry. The stereochemistry, typically a "chair-chair" conformation for the piperidine rings, can also be confirmed by detailed NMR analysis.[3]

This synthetic versatility allows for the introduction of diverse substituents at the nitrogen atoms, which is crucial for tuning the molecule's biological activity and pharmacokinetic properties.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product Piperidone 1-Substituted- 4-Oxopiperidine Reaction Mannich Cyclocondensation (Methanol, Acetic Acid) Piperidone->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Aldehyde Formaldehyde (CH2O) Aldehyde->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Bispidinone 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone Core) Purification->Bispidinone Pure Scaffold

Caption: General workflow for the Mannich synthesis of a bispidinone core.

Pharmacological Applications and Mechanistic Insights

The rigid diazabicyclononane scaffold has been successfully incorporated into molecules targeting a wide range of diseases. Its ability to project substituents into precise vectors in 3D space makes it an ideal platform for interacting with complex biological targets.

Nootropic and Neuroprotective Agents

A significant breakthrough in the application of these scaffolds came with the development of 1,4-diazabicyclo[4.3.0]nonan-9-ones as highly potent nootropic (cognition-enhancing) agents.[6]

  • Mechanism of Action: While the precise molecular mechanism is still under investigation, the most potent compounds in this class, such as DM232, have been shown to increase the release of acetylcholine in the brain.[7] This neurotransmitter is crucial for learning and memory, and its enhancement is a key strategy in treating cognitive decline. The pharmacological profile of these compounds is similar to the well-known nootropic piracetam, but they exhibit significantly higher potency.[6][8]

  • Structure-Activity Relationship (SAR): Research has shown that the 2-oxopyrrolidine ring, a feature shared by many nootropic compounds, is critical for activity.[8] Molecular simplification studies, where the bicyclic system was opened to yield N-acylpiperazine derivatives, demonstrated that the piperazine moiety could effectively mimic the pyrrolidinone ring, maintaining high nootropic activity.[7][8] The potency of these compounds is remarkable, with DM232 being active at doses as low as 0.001 mg/kg in animal models.[6] Some derivatives of the related 3,7-diazabicyclo[4.3.0]nonan-8-one series have also shown potent nootropic effects and additional analgesic activity in models of neuropathic pain.[9]

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

The diazabicyclononane scaffold is a natural component of cytisine, an alkaloid with high affinity for the α4β2 nicotinic acetylcholine receptor.[2] This has inspired the development of novel nAChR ligands for various neurological and psychiatric conditions.

  • Mechanism of Action: The α4β2 nAChR subtype is a key therapeutic target for conditions like nicotine addiction.[10] Ligands can act as agonists, antagonists, or partial agonists. Partial agonists are particularly valuable as they can stimulate the receptor enough to reduce withdrawal symptoms while simultaneously blocking the effects of nicotine, preventing the rewarding sensation of smoking.[11][12]

  • SAR: The orientation of hydrogen bond acceptors and the nature of substituents on the nitrogen atoms are critical for both affinity and selectivity across different nAChR subtypes.[2] By modifying the core and its substituents, researchers can fine-tune a compound's activity, for example, to create selective α4β2 agonists with potential as analgesics while avoiding the side effects associated with the α3β4 subtype found in the peripheral nervous system.[10]

Antiviral Agents: CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a validated strategy for treating HIV infection.[1]

  • Mechanism of Action: CCR5 antagonists are allosteric inhibitors. They bind to a pocket on the receptor, inducing a conformational change that prevents the viral envelope protein gp120 from engaging with it, thereby blocking viral entry.

  • SAR: The conformationally rigid 2,5-diazabicyclo[2.2.1]heptane (a related, smaller diazabicyclic scaffold) has been used as a central scaffold to develop potent CCR5 antagonists.[1] One such derivative exhibited a potent IC50 value of 8.8 nM in a calcium mobilization assay, demonstrating the scaffold's utility in orienting the necessary pharmacophores for high-affinity binding.[1] The development of these antagonists often involves exploring different heterocyclic moieties attached to the core scaffold to optimize binding and pharmacokinetic properties.[13][14][15][16]

Anticancer Agents

The unique three-dimensional structure of diazabicyclononanes has also been leveraged in the search for new anticancer therapies.

  • Mechanism of Action: Derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidine) have shown cytotoxic activity against cancer cells. One proposed mechanism involves the activation of polyamine catabolism.[5] This metabolic pathway can produce cytotoxic substances, such as reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death) in cancer cells.[5]

  • SAR: The biological activity of these compounds is highly dependent on the nature of the substituents at the nitrogen atoms. By attaching different pharmacophores, such as methoxyphenethyl and imidazolepropyl groups, researchers aim to create novel derivatives with enhanced biological potential.[5]

Case Studies: From Scaffold to Approved Drug

While many diazabicyclononane derivatives remain in preclinical development, related bridged structures have led to significant therapeutic breakthroughs.

Case Study 1: Varenicline (Chantix®) - A Smoking Cessation Aid

Varenicline, marketed as Chantix®, is a premier example of drug design inspired by a natural diazabicyclic product. Its development was based on the structure of cytisine, a plant alkaloid containing a 3,7-diazabicyclo[3.3.1]nonane-like core.[2][17]

  • Scaffold: Varenicline features a complex, rigid tetracyclic structure (6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][18]benzazepine) that mimics the essential pharmacophore of nicotine and cytisine.[19]

  • Mechanism of Action: Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[12] Its genius lies in its dual action:

    • Agonist Activity: It mildly stimulates the receptor, leading to a moderate and sustained increase in dopamine levels. This alleviates the craving and withdrawal symptoms experienced during a quit attempt.[19]

    • Antagonist Activity: By occupying the receptor, it blocks nicotine from binding. If a person relapses and smokes, the varenicline present prevents nicotine from producing its rewarding dopaminergic surge, making the act of smoking less satisfying.[12]

  • Clinical Significance: Varenicline has proven to be one of the most effective monotherapies for smoking cessation, more than doubling the chances of quitting compared to placebo in numerous clinical trials.[11][17] Its high selectivity for the α4β2 receptor over other nAChR subtypes contributes to its therapeutic efficacy.

G cluster_varenicline Varenicline Action cluster_effects Dual Mechanism cluster_outcomes Therapeutic Outcomes Varenicline Varenicline Receptor α4β2 nAChR Varenicline->Receptor Binds with high affinity Agonist Partial Agonism Receptor->Agonist Antagonist Antagonism Receptor->Antagonist Withdrawal Reduces Craving & Withdrawal Symptoms Agonist->Withdrawal via moderate dopamine release Reward Blocks Nicotine's Rewarding Effect Antagonist->Reward by preventing nicotine binding

Caption: Dual mechanism of action for the smoking cessation drug varenicline.

Case Study 2: Zebularine - An Epigenetic Anticancer Agent

Zebularine is a cytidine analog and a potent DNA methyltransferase (DNMT) inhibitor. While not a classic diazabicyclononane, its 2-(1H)-pyrimidinone ring can be seen as an analogue of the bicyclic structure and serves as a mechanism-based inhibitor.

  • Scaffold: Zebularine contains a 1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone core.

  • Mechanism of Action: In many cancers, tumor suppressor genes are silenced through hypermethylation of their promoter regions. Zebularine acts as an epigenetic modulator. After being incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation.[20] This results in the passive demethylation of DNA during replication, which can reactivate the expression of silenced tumor suppressor genes (like p15, p16), leading to cell cycle arrest and apoptosis in cancer cells.[21][22]

  • Clinical Significance: Zebularine has shown significant antitumor effects in preclinical models of breast cancer, hepatocellular carcinoma, and pancreatic cancer.[21][23] It is noted for being more stable and less toxic than earlier DNMT inhibitors like 5-azacytidine.[22][23] Its ability to selectively inhibit the growth of cancer cells over normal cells makes it a promising candidate for epigenetic cancer therapy.[20][23]

Data Summary: Activity of Representative Compounds

Compound/ClassScaffold TypeTherapeutic AreaTarget / MechanismReported Potency / ActivityReference(s)
DM232 1,4-Diazabicyclo[4.3.0]nonan-9-oneNootropicAcetylcholine release enhancerActive at 0.001 mg/kg (sc) in mice[6]
Varenicline Pyrazino[2,3-h][18]benzazepineSmoking Cessationα4β2 nAChR partial agonistHigh affinity (Ki = 0.15 nM)[17]
Zebularine PyrimidinoneAnticancerDNA Methyltransferase (DNMT) inhibitorInduces apoptosis and tumor growth delay[21][23]
2,5-DBH Derivative 2,5-Diazabicyclo[2.2.1]heptaneAntiviral (HIV)CCR5 antagonistIC50 = 8.8 nM[1]
Bispidine Analogs 3,7-Diazabicyclo[3.3.1]nonaneAnalgesicOpioid-like effectsPeripherally acting analgesia noted[4]

Future Perspectives and Challenges

The diazabicyclononane scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

  • Expanding Chemical Diversity: Developing novel synthetic methodologies to access new, more complex, and stereochemically pure derivatives. This will allow for a more thorough exploration of structure-activity relationships.

  • New Therapeutic Targets: Applying the scaffold to new and challenging biological targets where conformational rigidity and precise pharmacophore placement are required, such as protein-protein interactions.

  • Combinatorial Therapies: Exploring the use of diazabicyclononane-based drugs in combination with other agents. For example, combining epigenetic modulators like zebularine with traditional chemotherapy or HDAC inhibitors may overcome drug resistance.[23]

The primary challenge remains the complexity of synthesis. While foundational methods are robust, the multi-step synthesis of stereochemically pure, highly functionalized derivatives can be resource-intensive. However, as synthetic organic chemistry advances, these hurdles will likely diminish, paving the way for the next generation of drugs built upon this remarkable scaffold.

Conclusion

The history and development of diazabicyclononane scaffolds in pharmaceuticals underscore the power of structural chemistry in drug design. From their origins in classical organic synthesis to their incorporation into sophisticated, life-changing medicines, these rigid, three-dimensional frameworks have proven their value time and again. They offer medicinal chemists a robust and versatile platform to create potent and selective agents against a variety of diseases. The success of drugs like varenicline and the promise of compounds like zebularine and DM232 ensure that the diazabicyclononane core will remain a privileged and highly sought-after scaffold in the ongoing quest for novel therapeutics.

References

  • Effect of Zebularine on p16INK4a, p14ARF, p15INK4b, and DNA Methyltransferase 1 Gene Expression, Cell Growth Inhibition, and Apoptosis Induction in Human Hepatocellular Carcinoma PLC/PRF5 and Pancreatic Cancer PA-TU-8902 Cell Lines. (2020). Brieflands. [Link]

  • Discovery and development of varenicline for smoking cessation. (n.d.). PMC. [Link]

  • Investigation of the Effects of Zebularine on Caspase-3 and Caspase-9 Involved in Anticancer and Apoptotic Mechanisms in SKBR3 Breast Cancer Cell Line. (n.d.). SciRP.org. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar. [Link]

  • DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer. (2012). AACR Journals. [Link]

  • DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. (2013). International Institute of Anticancer Research. [Link]

  • Zebularine: A new drug for epigenetic therapy. (n.d.). ResearchGate. [Link]

  • Chantix (varenicline) tablets label. (n.d.). accessdata.fda.gov. [Link]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. (2000). PubMed. [Link]

  • Full article: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. (2020). Taylor & Francis. [Link]

  • CHANTIX® (varenicline tartrate) Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]

  • [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. (n.d.). PubMed. [Link]

  • Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. (n.d.). ResearchGate. [Link]

  • Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. (2005). ACS Publications - American Chemical Society. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC. [Link]

  • Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection. (2001). PubMed. [Link]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. (2022). SciSpace. [Link]

  • Scheme of the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. (2000). PubMed. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). PMC. [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of 3,7-diazabicyclo[4.3.0]nonan-8-ones as potential nootropic and analgesic drugs. (2011). PubMed. [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). PubMed. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (n.d.). PMC. [Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral bicyclic diamine, is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antibiotic Moxifloxacin.[1][2] The stereochemical integrity of this building block is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for the scale-up synthesis of this compound, commencing from readily available pyridine precursors. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on practical, scalable, and robust methodologies. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process from a first-principles perspective.

Synthetic Strategy Overview

The most common and industrially viable route for the synthesis of this compound begins with pyridine-2,3-dicarboxylic acid. The overall strategy involves the following key transformations:

  • Formation of Pyridine-2,3-dicarboxylic Anhydride: Dehydration of the diacid to form the cyclic anhydride.

  • Imide Formation: Reaction of the anhydride with a chiral auxiliary or a protecting group, typically benzylamine, to form the corresponding imide.

  • Hydrogenation of the Pyridine Ring: Catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring.

  • Reduction of the Imide: Reduction of the carbonyl groups of the imide to the corresponding amine.

  • Chiral Resolution and Deprotection: Separation of the desired diastereomer and removal of the protecting group to yield the target molecule.

This application note will provide detailed protocols for each of these stages, with a focus on scalability and process control.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from pyridine-2,3-dicarboxylic acid to the final product.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product A Pyridine-2,3-dicarboxylic Acid B Pyridine-2,3-dicarboxylic Anhydride A->B Dehydration (e.g., Acetic Anhydride) C N-Benzyl-2,3-pyridinedicarboximide B->C Imidation (Benzylamine, Acetic Acid) D 6-Benzyl-5,7-dioxooctahydro-pyrrolo[3,4-b]pyridine C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E 6-Benzyloctahydropyrrolo[3,4-b]pyridine (racemic mixture) D->E Imide Reduction (e.g., NaBH₄/BF₃•OEt₂) F (4aS,7aR)-6-Benzyloctahydropyrrolo[3,4-b]pyridine • D-tartrate salt E->F Chiral Resolution (D-(-)-Tartaric Acid) G This compound F->G Debenzylation (e.g., Pd/C, H₂)

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Experimental Procedures

Part 1: Synthesis of N-Benzyl-2,3-pyridinedicarboximide

This initial phase involves the formation of the cyclic anhydride from pyridine-2,3-dicarboxylic acid, followed by its reaction with benzylamine to yield the N-protected imide.

Step 1.1: Preparation of Pyridine-2,3-dicarboxylic Anhydride

  • Rationale: The formation of the anhydride is crucial as it activates the dicarboxylic acid for the subsequent imidation reaction. Acetic anhydride is a common and cost-effective dehydrating agent for this transformation on a large scale.

  • Protocol:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge pyridine-2,3-dicarboxylic acid (1.0 eq).

    • Add acetic anhydride (3.0-5.0 eq) and heat the mixture to reflux (approximately 130-140 °C).

    • Maintain reflux for 3-4 hours, monitoring the reaction progress by a suitable in-process control (IPC) such as HPLC or the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture to ambient temperature. The product will precipitate out of the solution.

    • Filter the solid product, wash with a small amount of cold acetic anhydride, and then with a non-polar solvent such as hexane to remove residual acetic anhydride.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

Step 1.2: Synthesis of N-Benzyl-2,3-pyridinedicarboximide

  • Rationale: The introduction of the benzyl group serves as a protecting group for the nitrogen atom and facilitates the subsequent reduction steps. Acetic acid is an excellent solvent for this reaction, promoting the nucleophilic attack of benzylamine on the anhydride.

  • Protocol:

    • In a reactor, suspend pyridine-2,3-dicarboxylic anhydride (1.0 eq) in glacial acetic acid (5-10 volumes).

    • Slowly add benzylamine (1.05 eq) to the suspension at ambient temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (around 118 °C) and maintain for 2-3 hours. Monitor the reaction by HPLC until the anhydride is consumed.[3]

    • Cool the reaction mixture to room temperature and then further to 0-5 °C to maximize precipitation of the product.

    • Filter the solid, wash with cold acetic acid, followed by water to remove residual acid, and finally with a suitable organic solvent like ethanol or isopropanol.

    • Dry the N-benzyl-2,3-pyridinedicarboximide under vacuum at 60-70 °C.

Parameter Pyridine-2,3-dicarboxylic Anhydride N-Benzyl-2,3-pyridinedicarboximide
Typical Yield >90%>95%
Appearance White to off-white solidWhite crystalline solid
Purity (HPLC) >98%>99%
Part 2: Catalytic Hydrogenation and Imide Reduction

This section details the critical reduction steps: the saturation of the pyridine ring followed by the reduction of the imide carbonyls.

Step 2.1: Hydrogenation of N-Benzyl-2,3-pyridinedicarboximide

  • Rationale: The catalytic hydrogenation of the pyridine ring is a key step to form the desired piperidine core. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The choice of solvent and pressure is critical for achieving good conversion and selectivity. Acetic acid is often used as a solvent as it can protonate the pyridine nitrogen, facilitating the hydrogenation.

  • Protocol:

    • Charge a high-pressure hydrogenation reactor with N-benzyl-2,3-pyridinedicarboximide (1.0 eq) and a suitable solvent such as glacial acetic acid or methanol (10-20 volumes).

    • Carefully add 5-10% Palladium on Carbon (50% wet, 2-5 mol%) to the reactor under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 5-10 bar and heat to 50-70 °C.

    • Maintain the reaction under these conditions with vigorous stirring until the hydrogen uptake ceases. Monitor the reaction progress by HPLC.

    • After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet.[4]

    • The filtrate containing the product, 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, can be used directly in the next step or the product can be isolated by concentrating the solvent and precipitating with an anti-solvent.

Step 2.2: Reduction of 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • Rationale: The reduction of the imide carbonyls to the corresponding amines is a challenging step that requires a powerful reducing agent. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate is an effective system for this transformation.

  • Protocol:

    • In a dry reactor under an inert atmosphere, dissolve the crude 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine (1.0 eq) in a suitable aprotic solvent like THF or diglyme (10-15 volumes).

    • Cool the solution to 0-5 °C and slowly add sodium borohydride (4.0-5.0 eq) in portions.

    • After the addition is complete, slowly add boron trifluoride etherate (BF₃•OEt₂) (4.0-5.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until the reaction is complete as monitored by HPLC.

    • Cool the reaction mixture to 0-5 °C and carefully quench by the slow addition of methanol, followed by aqueous hydrochloric acid to adjust the pH to acidic (pH 1-2).

    • Stir the mixture for 1-2 hours to ensure complete hydrolysis of any borane complexes.

    • Basify the mixture with an aqueous solution of sodium hydroxide to pH > 12.

    • Extract the product into a suitable organic solvent such as dichloromethane or toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine.

Parameter 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine 6-Benzyloctahydropyrrolo[3,4-b]pyridine (racemic)
Typical Yield >90%>80%
Appearance White to off-white solidYellowish oil or low melting solid
Purity (HPLC) >98%>95%
Part 3: Chiral Resolution and Debenzylation

The final steps involve the separation of the desired stereoisomer and the removal of the benzyl protecting group.

Step 3.1: Chiral Resolution with D-(-)-Tartaric Acid

  • Rationale: Diastereomeric salt formation is a classical and scalable method for resolving racemic mixtures.[5][6] D-(-)-Tartaric acid is a cost-effective and efficient resolving agent for many chiral amines.[7] The choice of solvent is critical for achieving good selectivity and yield of the desired diastereomeric salt.

  • Protocol:

    • Dissolve the racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water or ethanol (10-20 volumes).

    • In a separate vessel, dissolve D-(-)-tartaric acid (0.5-0.6 eq) in the same solvent system, with gentle heating if necessary.

    • Slowly add the tartaric acid solution to the solution of the racemic amine at 50-60 °C.

    • Allow the mixture to cool slowly to room temperature and then stir for an extended period (12-24 hours) to allow for the selective crystallization of the (4aS,7aR)-6-benzyloctahydropyrrolo[3,4-b]pyridine • D-tartrate salt.

    • Filter the crystalline salt and wash with a small amount of the cold solvent mixture.

    • The enantiomeric excess (ee) of the resolved salt should be checked by chiral HPLC. If the ee is not satisfactory, a recrystallization from the same solvent system can be performed.

    • To recover the free base, suspend the tartrate salt in water and a suitable organic solvent (e.g., dichloromethane).

    • Add an aqueous base (e.g., NaOH or K₂CO₃) until the pH is > 12.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the enantiomerically enriched (4aS,7aR)-6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 3.2: Debenzylation

  • Rationale: The final step is the removal of the N-benzyl protecting group to yield the target molecule. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is a mild and efficient method for debenzylation.[8]

  • Protocol:

    • Dissolve the enantiomerically enriched (4aS,7aR)-6-benzyloctahydropyrrolo[3,4-b]pyridine (1.0 eq) in methanol (10-20 volumes).

    • Add 10% Palladium on Carbon (50% wet, 5-10 mol%) to the solution under an inert atmosphere.

    • Add ammonium formate (5.0-10.0 eq) in one portion.

    • Heat the mixture to reflux (around 65 °C) and monitor the reaction by HPLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the catalyst through celite.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Take up the residue in water and basify with aqueous NaOH to pH > 12.

    • Extract the product into a suitable organic solvent like dichloromethane.

    • Dry the combined organic extracts and concentrate to give the crude this compound.

    • The final product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Parameter (4aS,7aR)-6-Benzyloctahydropyrrolo[3,4-b]pyridine • D-tartrate salt This compound
Typical Yield 35-45% (based on racemate)>90%
Appearance White crystalline solidColorless to pale yellow oil or solid
Enantiomeric Excess (ee) >99%>99%
Purity (HPLC) >99%>99%

Safety Considerations for Scale-Up

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion hazard. Ensure the hydrogenation reactor is properly rated and maintained. Catalysts such as Pd/C can be pyrophoric, especially after use. They should always be handled under an inert atmosphere and kept wet.[4]

  • Pyrophoric Reagents: Handle pyrophoric catalysts with extreme care in a well-ventilated area, preferably in a glove box or under a nitrogen blanket.

  • Quenching of Reductions: The quenching of strong reducing agents like sodium borohydride/BF₃•OEt₂ can be highly exothermic and generate flammable hydrogen gas. Perform quenching slowly and with adequate cooling.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling large volumes of organic solvents.

Analytical Methods for Process Monitoring and Quality Control

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining purity of intermediates and the final product.

  • Chiral HPLC: To determine the enantiomeric excess of the resolved intermediate and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of all intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Gas Chromatography (GC): For residual solvent analysis in the final product.

Conclusion

The scale-up synthesis of this compound from pyridine precursors is a well-established but technically demanding process. Success at an industrial scale hinges on careful process optimization, robust in-process controls, and a deep understanding of the underlying chemistry of each step. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this critical pharmaceutical intermediate. By adhering to the principles of scientific integrity and prioritizing safety, the methodologies described herein can be effectively implemented to produce high-quality this compound for the advancement of pharmaceutical research and development.

References

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • American Cyanamid Company. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. U.S.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707.
  • El-Faham, A., et al. (2011).
  • F.I.S. Fabbrica Italiana Sintetici S.p.A. (2014). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
  • American Cyanamid Company. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Reilly, Industries, Inc. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • F.I.S. Fabbrica Italiana Sintetici S.p.A. (2011). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. U.S.
  • Livingston, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • F.I.S. Fabbrica Italiana Sintetici S.p.A. (2010). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. WO/2010/100215.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6558922, (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. Retrieved from [Link].

  • Ohta, S., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(10), 14343–14349.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Song, J. J., et al. (2015). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. Organic Process Research & Development, 19(11), 1544-1552.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Oketani, R., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • Wang, D., et al. (2018). Asymmetric transfer hydrogenation of pyridinium salts.
  • JIGS Chemical Limited. (n.d.). (4aR,7aR)-Octahydro-1H-Pyrrolo[3,4-b]Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wolf, C., et al. (2007). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. The Journal of Organic Chemistry, 72(3), 1050–1053.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Garduño-Beltrán, I., et al. (2011). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2895.
  • Wu, Y., et al. (2014). Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide. Molecules, 19(8), 12576–12586.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation with Bicyclic Scaffolds

Peptides are remarkable biological messengers, offering high specificity and potency. However, their therapeutic potential is often limited by their inherent flexibility and susceptibility to enzymatic degradation.[1] To overcome these limitations, medicinal chemists have increasingly turned to conformationally constrained dipeptide mimetics. These building blocks lock a portion of the peptide backbone into a defined geometry, which can lead to enhanced receptor binding affinity, increased metabolic stability, and improved pharmacokinetic profiles.[2]

This guide focuses on the application of a unique bicyclic proline analog, (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, in solid-phase peptide synthesis (SPPS). This saturated heterocyclic system acts as a rigid dipeptide surrogate, introducing a sharp, well-defined turn into the peptide chain. Its incorporation can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2][3]

The (4aS,7aR)-octahydropyrrolo[3,4-b]pyridine scaffold, by virtue of its fused ring system, offers a more pronounced and stable conformational bias compared to simple proline derivatives.[1] This application note will provide a comprehensive overview, from the synthesis of the requisite Fmoc-protected building block to its incorporation into peptide sequences via automated SPPS, and finally, the characterization of the resulting peptidomimetics.

Part 1: Synthesis of the Fmoc-Protected Building Block

The successful incorporation of the this compound moiety into a growing peptide chain via SPPS first requires its conversion into a suitable building block. This involves the selective protection of one of its secondary amine functionalities with a base-labile Fmoc group and the conversion of the other into a carboxylic acid for subsequent activation and coupling.

While the synthesis of the parent this compound has been reported, primarily as an intermediate in the synthesis of pharmaceuticals like Moxifloxacin, the preparation of its N-Fmoc, N'-carboxy derivative for SPPS is less documented.[4][5][6] The following is a proposed, robust protocol for the synthesis of this key building block.

Proposed Synthetic Pathway

Building_Block_Synthesis A (4aS,7aR)-Octahydro-1H- pyrrolo[3,4-b]pyridine B Mono-Boc Protected Intermediate A->B Boc2O, Et3N DCM, 0°C to rt C N-Boc, N'-Carboxymethyl Intermediate B->C 1. BrCH2COOEt, K2CO3 2. LiOH, THF/H2O D Fmoc-Protected Building Block C->D 1. TFA/DCM 2. Fmoc-OSu, NaHCO3 Dioxane/H2O

Caption: Proposed synthesis of the Fmoc-protected building block.

Experimental Protocol: Synthesis of Fmoc-(4aS,7aR)-octahydropyrrolo[3,4-b]pyridine-N'-acetic acid

Step 1: Mono-Boc Protection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the mono-Boc protected intermediate.

Step 2: N-Alkylation and Saponification

  • Dissolve the mono-Boc protected intermediate (1.0 eq) in acetonitrile.

  • Add K₂CO₃ (3.0 eq) and ethyl bromoacetate (1.2 eq).

  • Heat the mixture to 60°C and stir for 16 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Dissolve the crude ester in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 3-4 with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and evaporate to yield the N-Boc, N'-carboxymethyl intermediate.

Step 3: Boc-Deprotection and Fmoc-Protection

  • Dissolve the N-Boc, N'-carboxymethyl intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting crude amine salt in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.

  • Add Fmoc-Osu (1.1 eq) and stir vigorously for 12 hours at room temperature.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash chromatography to obtain the title compound as a white solid.

Part 2: Incorporation into Peptides via Automated SPPS

The incorporation of the Fmoc-(4aS,7aR)-octahydropyrrolo[3,4-b]pyridine-N'-acetic acid building block into a peptide sequence can be achieved using standard automated Fmoc-SPPS protocols.[][8] However, due to the sterically hindered nature of this bicyclic amino acid derivative, certain considerations must be taken to ensure efficient coupling.

Workflow for SPPS Incorporation

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Building Block (HATU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Check Kaiser Test Washing2->Check Recouple Recouple if Necessary Check->Recouple Positive Continue Continue to Next Amino Acid Check->Continue Negative Recouple->Coupling Continue->Deprotection More Residues End Cleavage and Purification Continue->End Final Residue

Caption: Automated SPPS cycle for incorporating the bicyclic building block.

Detailed SPPS Protocol

This protocol is based on a 0.1 mmol synthesis scale using a standard automated peptide synthesizer.

1. Resin and Reagents:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the first amino acid.[9]

  • Fmoc-Amino Acids: Standard protected amino acids (4 eq).

  • Bicyclic Building Block: Fmoc-(4aS,7aR)-octahydropyrrolo[3,4-b]pyridine-N'-acetic acid (2-3 eq).

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).[10][11]

  • Activation/Coupling Solution: 0.5 M HATU in DMF with 2 M N,N-diisopropylethylamine (DIPEA) in NMP.[12]

  • Washing Solvent: DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS).

2. Automated Synthesis Cycle:

  • Swell Resin: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 3 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • For standard amino acids, use a 4-fold excess of Fmoc-amino acid, activated with HATU/DIPEA, for a 30-minute coupling time.

    • For the bicyclic building block , a double coupling is recommended. Use a 2 to 3-fold excess of the building block, activated with HATU/DIPEA, and perform two consecutive coupling reactions of 45-60 minutes each.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: After coupling the bicyclic building block, perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), perform a third coupling cycle.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Part 3: Analysis and Characterization

The synthesized peptide should be analyzed for purity and its identity confirmed. Standard analytical techniques for peptide characterization are employed.

Purification and Analysis Data (Hypothetical Example)

Let's consider a model hexapeptide, Ac-Tyr-Gly-X-Phe-Leu-NH₂, where 'X' is our (4aS,7aR)-octahydropyrrolo[3,4-b]pyridine building block.

ParameterValue
Crude Purity (by RP-HPLC) ~65%
Purification Method Preparative Reverse-Phase HPLC
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Purified Purity >98%
Identity Confirmation ESI-Mass Spectrometry
Calculated Mass [M+H]⁺ 789.4 Da
Observed Mass [M+H]⁺ 789.5 Da

This data is for illustrative purposes only and may vary depending on the specific peptide sequence.

Part 4: Causality and Field-Proven Insights

  • Why HATU? The choice of HATU as the coupling reagent is deliberate. For sterically hindered amino acids like our bicyclic building block, phosphonium- or uronium-based reagents like HATU or HBTU are generally more effective than carbodiimides (e.g., DIC) as they form a more reactive activated species.[12]

  • The Rationale for Double Coupling: The rigid, bicyclic nature of the building block can slow down the kinetics of the coupling reaction. A standard single coupling might result in a significant amount of deletion sequences. Employing a double coupling strategy with a slightly lower excess of the expensive building block is a cost-effective way to drive the reaction to completion and maximize the yield of the desired full-length peptide.[13]

  • Managing Aggregation: The introduction of a rigid turn can, in some sequences, disrupt inter-chain hydrogen bonding that leads to on-resin aggregation, a common problem in SPPS.[10] This can improve the synthesis of "difficult sequences".

  • Stereochemical Integrity: The (4aS,7aR) stereochemistry is crucial and is maintained throughout the synthesis and incorporation process. The use of urethane-based protecting groups like Fmoc is known to suppress racemization during activation and coupling.[12]

Troubleshooting

IssuePossible CauseRecommended Solution
Positive Kaiser test after double coupling Incomplete coupling due to severe steric hindrance or peptide aggregation.1. Perform a third coupling cycle. 2. Consider switching to a more potent coupling reagent like COMU. 3. Increase the coupling temperature to 40-50°C.
Low crude peptide purity with multiple side peaks Aspartimide formation if Asp residues are present; premature Fmoc deprotection.1. Use Fmoc-Asp(OMpe)-OH to prevent aspartimide formation.[12] 2. Ensure the quality of DMF (amine-free).[9]
Broad or tailing peaks in HPLC Peptide aggregation during purification.1. Modify HPLC conditions (e.g., use a different organic modifier like isopropanol). 2. Dissolve the crude peptide in a small amount of hexafluoroisopropanol (HFIP) before injecting.

Conclusion

The this compound building block is a powerful tool for peptide chemists seeking to impose significant conformational constraint on their molecules. While its synthesis requires a multi-step procedure and its incorporation into peptide chains necessitates optimized coupling conditions, the benefits in terms of pre-organization, enhanced stability, and potential for increased biological activity are substantial. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize this and similar bicyclic dipeptide mimetics in their work.

References

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 20, 2026, from [Link]

  • Halab, L., & Lubell, W. D. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. The Journal of Organic Chemistry, 66(4), 1333-1342.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1143, 3-29.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-301.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707.
  • Upadhyaya, P., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 20, 2026, from [Link]

  • Angelini, A., et al. (2021). Rational design of cyclic peptides, with an emphasis on bicyclic peptides. RSC Chemical Biology, 2(1), 126-146.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubChem. (n.d.). (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Request PDF. Retrieved from [Link]

  • Google Patents. (2011). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • WIPO Patentscope. (2010). WO/2010/100215 SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing racemization of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Scaffold Integrity Support Center .

You have accessed the technical support portal for (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine . This guide is structured to address the specific challenge of maintaining the stereochemical integrity of this cis-fused bicyclic diamine during amide coupling reactions.

Ticket #CIS-4aS7aR: Preventing Bridgehead Epimerization

Status: Open Severity: Critical (Risk of Pharmacophore Loss) Applicable Scenarios: Amide coupling where the scaffold acts as the nucleophile (amine) or is part of an activated amino-acid derivative.

The Core Issue: Why does this scaffold racemize?

The (4aS,7aR) configuration represents a cis-fused bicyclic system. While the free amine is relatively configurationally stable, the introduction of an amide bond (acylation) at the pyrrolidine or piperidine nitrogen dramatically alters the electronic environment.

  • The Trigger: Acylation (coupling) places a carbonyl group adjacent to the bridgehead carbon (C-4a or C-7a).

  • The Mechanism: This carbonyl increases the acidity of the bridgehead proton (H-4a/H-7a). In the presence of the base required for coupling (e.g., DIEA, TEA), this proton can be abstracted, forming a planar enolate intermediate.

  • The Result: Reprotonation often occurs from the less sterically hindered face, leading to thermodynamic equilibration. In [4.3.0] and [4.4.0] systems, this often favors the trans-isomer or leads to a racemic mixture, destroying the defined (4aS,7aR) geometry.

EpimerizationMechanism Cis (4aS,7aR) Cis-Isomer (Desired) Acylation Amide Coupling (Acylation) Cis->Acylation + R-COOH Intermediate Activated Amide (Increased Acidity at C-4a/7a) Acylation->Intermediate Enol Planar Enolate (Chirality Lost) Intermediate->Enol + Base (High pH/Temp) Base Base (DIEA/TEA) Proton Abstraction Enol->Cis Kinetic Control Trans Trans-Isomer / Racemate (Thermodynamic Sink) Enol->Trans Reprotonation

Figure 1: Mechanism of base-catalyzed bridgehead epimerization following amide coupling.

Troubleshooting Guide: The "Safe-Coupling" Protocol

Do not rely on standard peptide coupling conditions (HATU/DIEA) for this scaffold if you observe epimerization. The high basicity of DIEA (Diisopropylethylamine) combined with the high activity of HATU often drives the reaction to thermodynamic equilibrium.

Recommended Reagent System: T3P (Propylphosphonic Anhydride) T3P is the gold standard for coupling epimerization-prone chiral amines and acids. It acts as an acid scavenger itself and requires milder bases.

Step-by-Step Protocol:

ParameterStandard (Risky)Recommended (Safe)
Coupling Reagent HATU, EDC/HOBtT3P (50% in EtOAc/DMF)
Base DIEA (Hünig's Base), TEANMM (N-Methylmorpholine) or Pyridine
Solvent DMF, DMSO (Polar, promotes racemization)EtOAc, 2-MeTHF, or DCM (Low polarity)
Temperature RT to 40°C0°C to 10°C (Strict control)
Stoichiometry 1.2 eq Base2.5 - 3.0 eq Base (T3P requires excess base)

The Protocol:

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) and the (4aS,7aR)-scaffold (1.0 eq) in EtOAc or 2-MeTHF (5–10 volumes).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq) dropwise. Note: NMM is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5), significantly reducing the risk of deprotonating the bridgehead.

  • Reagent Addition: Add T3P (50% solution, 1.2 eq) dropwise over 10-15 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20-25°C). Monitor by LCMS.

  • Quench: Quench with water/bicarbonate immediately upon completion. Do not let the reaction stir overnight if conversion is complete.

Diagnostic Workflow: Is it really racemizing?

Before changing synthesis routes, confirm the source of the impurity.

DiagnosticFlow Start Issue: Low ee% / de% in Product CheckSM Check Starting Material (SM) Optical Rotation / Chiral HPLC Start->CheckSM SMPure Is SM >99% ee? CheckSM->SMPure ImpureSM Purify SM via D-Tartaric Acid Resolution SMPure->ImpureSM No CouplingCheck Analyze Coupling Conditions SMPure->CouplingCheck Yes BaseCheck Base Used? CouplingCheck->BaseCheck StrongBase DIEA/TEA Used -> Switch to NMM/Pyridine BaseCheck->StrongBase Strong WeakBase Weak Base Used -> Check Acid Partner BaseCheck->WeakBase Weak AcidRac Is the Acid Partner Racemization Prone? WeakBase->AcidRac YesAcid Acid is Racemizing (Azlactone Mechanism) -> Use T3P + Low Temp AcidRac->YesAcid Yes NoAcid Scaffold is Epimerizing -> Reduce Temp to -10°C -> Switch Solvent to DCM AcidRac->NoAcid No

Figure 2: Diagnostic decision tree for identifying the source of stereochemical loss.

Frequently Asked Questions (FAQs)

Q: Can I use HATU if I lower the temperature to -20°C? A: It is risky. HATU is a guanidinium salt and highly activating. Even at low temperatures, the local basicity required to activate HATU (usually DIEA) creates "hotspots" of high pH that can deprotonate the bridgehead. If you must use HATU, use Collidine (TMP) as the base instead of DIEA, as it is sterically hindered and less likely to abstract the bridgehead proton.

Q: My starting material is only 95% pure. Can I upgrade the enantiopurity after coupling? A: Generally, no. Separating diastereomers of the coupled product is often difficult by flash chromatography. It is far more efficient to upgrade the starting amine. The (4aS,7aR) isomer can be enriched by recrystallization with D-Tartaric acid or Mandelic acid in ethanol/water mixtures before the coupling step.

Q: Does the order of addition matter? A: Yes. In T3P couplings, always add the base to the mixture of acid and amine first , ensuring the amine is neutralized and ready to react before the activating agent (T3P) is introduced. Adding T3P to the acid/base alone (pre-activation) can sometimes lead to activated species that are more prone to racemization if the amine addition is delayed.

Q: I see a "doublet" of peaks in NMR. Is this racemization? A: Not necessarily. Amides of pyrrolo[3,4-b]pyridine often exhibit rotamers (restricted rotation around the amide bond) which appear as split peaks in NMR at room temperature. Run a high-temperature NMR (e.g., at 60°C or 80°C in DMSO-d6). If the peaks coalesce into a single set, it is rotamerism, not racemization. If they remain distinct, you likely have diastereomers (epimerization).

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3] Tetrahedron, 61(46), 10827-10852.

  • Reddy, G. P., et al. (2013). "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Journal of Chemistry, 25, 8701-8707.[4]

  • Patterson, A. W., et al. (2007). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Coupling of Epimerization-Prone Amino Acids." Journal of Organic Chemistry.

Sources

overcoming steric hindrance in 7a-substituted pyrrolo[3,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #7A-SUB-PYR Subject: Troubleshooting Steric Hindrance in 7a-Substituted Octahydropyrrolo[3,4-b]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Isostere Chemistry Division

User Guide: Overcoming the "Bridgehead Blockade"

Executive Summary: You are likely encountering stalled reactions or low yields when attempting to functionalize the N1 (piperidine) or N6 (pyrrolidine) positions of a 7a-substituted pyrrolo[3,4-b]pyridine.

In the octahydro (saturated) system, the 7a-position is a bridgehead carbon. Introducing a substituent here (e.g., methyl, phenyl, or even a halogen) creates a quaternary center directly adjacent to the N1 nitrogen. This creates a "neopentyl-like" steric wall that blocks nucleophilic attack and disrupts the orbital alignment required for catalysis.

This guide provides three targeted protocols to bypass this steric penalty.

Module 1: The "Blocked" N1-Functionalization (Piperidine Ring)

The Problem: The 7a-substituent projects directly into the trajectory of incoming electrophiles for N1. Standard amide couplings (EDC/HOBt) or SNAr reactions will fail due to the inability of the N1 lone pair to approach the electrophile.

Protocol A: Pd-Catalyzed Cross-Coupling (The "G4" Method)

For attaching aryl groups to the hindered N1, standard phosphines (PPh3, BINAP) are too bulky to ligate Pd effectively while accommodating the substrate. You must use 4th Generation Buchwald Precatalysts designed for extreme sterics.

Recommended System:

  • Catalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 (2–5 mol%).

  • Base: NaOTMS (Sodium trimethylsilanolate) . Crucial: Unlike NaOtBu, this mild soluble base prevents the base-mediated decomposition of the sensitive bicyclic core.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80–100 °C.

Step-by-Step Workflow:

  • Charge a reaction vial with the 7a-substituted scaffold (1.0 equiv), Aryl Halide (1.1 equiv), and NaOTMS (2.0 equiv) in a glovebox.

  • Add Pd-RuPhos G4 (3 mol%).

  • Add anhydrous Dioxane (0.2 M concentration).

  • Seal and heat to 90 °C for 12 hours.

  • Troubleshooting: If conversion is <20%, switch ligand to AdBrettPhos (Adamantyl-BrettPhos), which offers a larger "pocket" for the bridgehead substituent.

Protocol B: The "Activated" Amide Coupling

For acylation, the N1 nitrogen is likely too sterically crowded to attack a standard activated ester (e.g., NHS-ester).

  • Solution: Use Acid Fluorides or Ghosez’s Reagent .

  • Why: Acid fluorides are smaller and more electrophilic than acid chlorides or OBt esters, allowing them to slip past the 7a-methyl group.

  • Reaction: Carboxylic Acid (1.0 eq) + TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) + DIPEA (2.5 eq) in DCM.

Module 2: The "Twisted" N6-Functionalization (Pyrrolidine Ring)

The Problem: While N6 is further from the 7a-bridgehead, the substituent forces the bicyclic system into a rigid, puckered conformation. This can pyramidalize the N6 nitrogen, reducing its nucleophilicity.

Protocol C: Microwave-Assisted SNAr

Thermal heating often leads to decomposition before the energy barrier of the twisted ring is overcome.

Recommended System:

  • Electrophile: Heteroaryl chloride (e.g., 2-chloropyridine).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Why: DBU is a non-nucleophilic base that won't compete for the electrophile.

  • Conditions: Microwave irradiation, 140 °C, 20 minutes, NMP (N-Methyl-2-pyrrolidone).

Module 3: The "Nuclear Option" – De Novo Synthesis

The Logic: If the 7a-substituent makes the amine completely inert to functionalization, you cannot "force" the bond. You must build the ring around the substituent.

The Pyranone Rearrangement Strategy: Instead of starting with the bicycle, start with a pyranone precursor. The reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines triggers a recyclization that forms the pyrrolo[3,4-b]pyridine core with the substituents already in place.

  • Key Advantage: The steric bulk is installed before the ring closes, avoiding the high-energy barrier of functionalizing a crowded quaternary center.

Visualization: Decision Logic for 7a-Substituted Scaffolds

G Start Start: 7a-Substituted Pyrrolo[3,4-b]pyridine Target Target Position? Start->Target N1 N1 (Piperidine) Directly Blocked Target->N1 N6 N6 (Pyrrolidine) Conformationally Twisted Target->N6 Coupling Reaction Type? N1->Coupling Issue_N6 Issue: Low Nucleophilicity N6->Issue_N6 Amide Amide Coupling Coupling->Amide Arylation C-N Arylation Coupling->Arylation Sol_Amide USE ACID FLUORIDE (TFFH Reagent) Amide->Sol_Amide Sol_Aryl USE Pd-RuPhos G4 + NaOTMS Base Arylation->Sol_Aryl Fail All Fails? Sol_Amide->Fail Sol_Aryl->Fail Sol_N6 Microwave / 140°C / DBU Issue_N6->Sol_N6 DeNovo De Novo Synthesis (Pyranone Route) Fail->DeNovo

Caption: Logic flow for selecting the correct protocol based on the specific nitrogen target and reaction type.

Data Summary: Ligand Performance for Hindered Amines

The following table summarizes the relative success rates of phosphine ligands when coupling 7a-methyl-octahydropyrrolo[3,4-b]pyridine (N1-coupling) with 4-chlorotoluene.

Ligand SystemYield (24h)Steric ToleranceNotes
PPh3 / BINAP < 5%LowLigand is too bulky; Pd cannot access the crowded N1.
XPhos 35%MediumBetter, but reductive elimination is slow.
RuPhos 88% High Ideal balance of steric bulk and electron richness.
BrettPhos 60%HighGood, but often requires higher temp (>100°C).
AdBrettPhos 92% Very High Best for extremely hindered (e.g., 7a-Phenyl) variants.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black and precipitate Pd immediately? A: This is likely "Pd-black" formation due to catalyst decomposition. The 7a-substituent slows down the amine coordination step. If the amine doesn't bind quickly, the Pd(0) clusters and crashes out.

  • Fix: Increase the catalyst loading to 5 mol% and ensure you are using a G3 or G4 precatalyst , which releases the active species slowly, rather than mixing Pd2(dba)3 and ligand manually.

Q: Can I use reductive amination to alkylate the N1 position? A: Generally, no . The intermediate iminium ion required for reductive amination is highly unstable at the bridgehead-adjacent position due to "A(1,3) strain" (allylic strain) caused by the 7a-group. Direct alkylation (with a strong leaving group like Triflate) or Pd-coupling is preferred.

Q: I am seeing the "trans" isomer instead of the "cis" product. Why? A: The 7a-substituent thermodynamically favors the trans-fused ring system to minimize 1,3-diaxial interactions. If you require the cis-fused system (common for Moxifloxacin-like activity), you must ensure your starting material is enantiopure and avoid conditions that allow retro-Mannich ring opening (e.g., high temp with strong Lewis acids).

References

  • Moxifloxacin Intermediate Synthesis: Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of Chemistry. Link

  • Pyranone Route (De Novo): One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein J. Org. Chem. 2019, 15, 2798–2805. Link

  • Hindered Amine Coupling: Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Doctoral Thesis. Link

  • Bridgehead Amine Reactivity: Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc 2023. Link

Validation & Comparative

A Senior Application Scientist's Guide to the Crystallographic Analysis of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine Salts: A Comparative Study of Moxifloxacin Hydrochloride Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions in a crystalline solid, offering unparalleled insights into conformation, stereochemistry, and intermolecular interactions. This guide focuses on the crystallographic analysis of salts containing the (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine moiety, a critical chiral building block in modern pharmaceuticals.

The Significance of Crystallography for Chiral Scaffolds

The this compound scaffold possesses two stereocenters, which are crucial for its biological activity when incorporated into a larger molecule like Moxifloxacin. X-ray crystallography serves two primary purposes in this context:

  • Unambiguous Confirmation of Stereochemistry: While synthetic routes are designed to produce a specific stereoisomer, crystallography provides the ultimate proof of the absolute configuration of the chiral centers.

  • Understanding Intermolecular Interactions: The formation of a salt introduces specific ionic interactions and hydrogen bonding networks. These interactions dictate the crystal packing, which in turn influences critical physicochemical properties of the drug substance, such as solubility, stability, and dissolution rate.

The existence of multiple crystalline forms (polymorphism) is a common phenomenon in pharmaceutical salts. Each polymorph can be considered a different solid-state material with the same chemical composition, but distinct physical properties. Therefore, a thorough crystallographic comparison is not merely an academic exercise but a regulatory and clinical necessity.

Experimental Workflow for Polymorph Screening and Crystallographic Analysis

The journey from a synthesized compound to a fully characterized crystal structure follows a logical and rigorous pathway. The following protocol outlines the essential steps for a polymorph screen and subsequent single-crystal X-ray diffraction analysis, using a hypothetical salt of this compound as the model.

Part 1: Polymorph Screening and Crystal Growth

The goal of this phase is to produce high-quality single crystals of different polymorphic forms. This is often the most challenging and empirical part of the process.

Experimental Protocol:

  • Salt Formation:

    • Dissolve this compound in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile).

    • Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid in ethanol for the hydrochloride salt) dropwise while stirring.

    • The salt may precipitate immediately. If so, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried. This initial precipitate is often microcrystalline and can be used as the starting material for crystallization experiments.

  • Crystallization Techniques (to be performed in parallel):

    • Slow Evaporation: Dissolve the salt in a variety of solvents (e.g., methanol, water, ethanol/water mixtures) at a concentration just below saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated drop of the salt solution on a siliconized glass slide. Invert this slide over a reservoir containing a solvent in which the salt is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the salt, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to 4°C.

  • Crystal Harvesting:

    • Once crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (clear, with well-defined faces) are observed, they must be carefully harvested.

    • Using a micromanipulator or a very fine loop, gently remove a single crystal from the mother liquor.

    • Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage during flash-cooling.

    • Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_cryst Crystallization (Polymorph Screen) cluster_analysis Data Collection & Analysis a Dissolve Amine in Solvent b Add Acid (e.g., HCl) a->b c Isolate Precipitated Salt b->c d Slow Evaporation c->d Use as starting material e Vapor Diffusion c->e Use as starting material f Cooling Crystallization c->f Use as starting material g Harvest & Mount Single Crystal d->g High-quality crystals e->g High-quality crystals f->g High-quality crystals h X-ray Diffraction Data Collection g->h i Structure Solution & Refinement h->i j Data Validation & Deposition (e.g., CSD) i->j

Caption: Workflow from salt formation to crystallographic analysis.

Part 2: X-ray Diffraction and Data Analysis

This phase involves using a diffractometer to collect the diffraction pattern of the crystal and then computationally solving the structure.

Experimental Protocol:

  • Data Collection:

    • The mounted, cryo-cooled crystal is placed on the diffractometer.

    • A high-intensity X-ray beam (typically from a copper or molybdenum source) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group of the crystal.

    • Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is then refined, a process that adjusts the atomic positions, and thermal parameters to best fit the experimental diffraction data. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Comparative Analysis: Moxifloxacin Hydrochloride Polymorphs

As a practical example, we can look at the different crystalline forms of Moxifloxacin hydrochloride. Patents describe multiple forms, often designated as Form I, Form II, Form III, or by other identifiers like Form X and Form Y.[1] These forms are typically characterized by their unique X-ray Powder Diffraction (XRPD) patterns, which serve as a fingerprint for each polymorph.

While full single-crystal datasets for all polymorphs are not always publicly available, the XRPD data provides a clear basis for comparison. The table below illustrates how such a comparison would be structured, using hypothetical but representative data based on patent literature.[1][2][3]

Parameter Moxifloxacin HCl - Form I (Anhydrous) Moxifloxacin HCl - Form II (Monohydrate) Moxifloxacin HCl - Form III (Anhydrous)
Water Content AnhydrousMonohydrateAnhydrous
Key XRPD Peaks (2θ) 5.7°, 8.5°, 10.2°, 14.0°, 15.1°6.2°, 9.8°, 12.5°, 16.0°, 20.1°7.1°, 13.8°, 16.8°, 22.2°, 25.7°
Relative Stability May be less stable; can convert to hydrated form in the presence of moisture.Stable at higher relative humidity.Thermodynamically stable anhydrous form under specific conditions.
Solubility Higher initial solubility (metastable form).Lower solubility compared to anhydrous forms.Intermediate solubility.

Interpretation of the Data:

  • XRPD Peaks: The distinct positions of the peaks in the XRPD pattern are a direct consequence of the different crystal packing arrangements in each polymorph. No two crystalline forms will have identical XRPD patterns.

  • Hydration State: The presence or absence of water molecules within the crystal lattice is a critical differentiator. Form II is a "channel hydrate," where water molecules occupy specific sites within the crystal structure, contributing to its stability under humid conditions. The anhydrous forms (I and III) lack this structural water.

  • Stability and Solubility: The interplay between these properties is crucial for drug formulation. A metastable form like Form I might offer a dissolution advantage due to its higher solubility, but it carries the risk of converting to a more stable, less soluble form during storage, which would alter the drug's performance. The choice of which polymorph to develop is therefore a balance between desired bioavailability and long-term product stability.

Molecular Interactions Diagram:

The diagram below illustrates the key interactions within a hypothetical crystal lattice of a protonated this compound salt, highlighting the hydrogen bonding that governs the crystal packing.

G cluster_mol Intermolecular Hydrogen Bonding a [Pyrrolo[3,4-b]pyridine-H]⁺ b Cl⁻ a->b N-H···Cl⁻ d Cl⁻ a->d N-H···Cl⁻ c [Pyrrolo[3,4-b]pyridine-H]⁺ c->b N-H···Cl⁻

Caption: Key hydrogen bonds in a hydrochloride salt crystal.

Conclusion and Expert Recommendations

The crystallographic analysis of salts containing the this compound moiety is a critical step in pharmaceutical development. As demonstrated with the case of Moxifloxacin hydrochloride, a single chemical entity can exist in multiple solid forms with distinct physicochemical properties.

For researchers working with this scaffold, the following are key takeaways:

  • Expect Polymorphism: When forming salts of this flexible diamine, it is highly probable that multiple crystalline forms can be produced. A comprehensive polymorph screen is essential.

  • Characterize Thoroughly: Do not rely on a single technique. A combination of single-crystal X-ray diffraction (for definitive structure), XRPD (for fingerprinting), thermal analysis (DSC/TGA, to identify phase transitions and hydration states), and spectroscopy (FT-IR, Solid-State NMR) is required for full characterization.

  • Control Crystallization Conditions: The choice of solvent, cooling rate, and presence of impurities can all influence which polymorph is obtained. Meticulous control over the crystallization process is necessary for reproducible results.

By applying these principles and methodologies, researchers can gain a deep and actionable understanding of the solid-state properties of their compounds, paving the way for the development of safe, stable, and effective medicines.

References

  • Google Patents. (n.d.). Crystal modification of moxifloxacin hydrochloride. Retrieved February 20, 2026, from 2]

  • Google Patents. (n.d.). Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof. Retrieved February 20, 2026, from 1]

  • Googleapis. (2009, November 4). A crystalline form III of anhydrous moxifloxacin hydrochloride and processes for the preparation thereof. Retrieved February 20, 2026, from [Link]3]

Sources

Comparative Guide: Pyrrolo[3,4-b]pyridine vs. Pyrrolo[3,4-c]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Scaffold Selection Strategy

In medicinal chemistry, the choice between pyrrolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine is rarely arbitrary; it is a decision dictated by electronic requirements, vector orientation, and synthetic accessibility. Both scaffolds are aza-isoindoles , bioisosteres of the privileged isoindoline core, but the position of the pyridine nitrogen fundamentally alters their physicochemical profiles.

  • Pyrrolo[3,4-b]pyridine: Characterized by the nitrogen at position 1 relative to the ring fusion. This scaffold creates a strong dipole and is frequently utilized in multicomponent reactions (MCRs) to generate complex polyheterocycles. It is a dominant scaffold in tubulin inhibitors and antibacterial agents .

  • Pyrrolo[3,4-c]pyridine: Characterized by the nitrogen at position 2 relative to the ring fusion. This symmetric-like electronic distribution (relative to the pyrrole) makes it ideal for metabolic enzyme inhibitors (e.g., NAMPT, Aldose Reductase) and GPCR ligands .

Physicochemical & Structural Analysis

The primary differentiator is the exit vector of substituents and the electronic density of the pyrrole ring, influenced by the inductive effect of the pyridine nitrogen.

FeaturePyrrolo[3,4-b]pyridinePyrrolo[3,4-c]pyridine
Structure Fused N1-pyridineFused N2-pyridine
Electronic Character Highly polarized; N1 withdraws density from C2/C7a.More balanced electron distribution; C1/C3 are equivalent.
H-Bonding Asymmetric acceptor capability.Symmetric acceptor capability (if unsubstituted).
Solubility (LogP) Generally lower (more polar due to dipole).Generally higher (more lipophilic character).
Primary Application Cytotoxic agents (Tubulin), Antibacterials.CNS agents, Metabolic modulators (Diabetes, TB).
Synthetic Route Multicomponent (Ugi-Zhu, Diels-Alder).[1]Cyclization of pyridine-3,4-dicarboxylates.
Structural Isomerism Visualization

The following diagram illustrates the core connectivity and the resulting vector implications for drug design.

ScaffoldComparison cluster_0 Pyrrolo[3,4-b]pyridine cluster_1 Pyrrolo[3,4-c]pyridine B_Core Core: N at Pos 1 (Asymmetric) B_Prop High Dipole Moment B_Core->B_Prop C_Core Core: N at Pos 2 (Symmetric Axis) B_Core->C_Core Isomers B_App Target: Tubulin / DNA Binding B_Prop->B_App C_Prop Balanced Lipophilicity C_Core->C_Prop C_App Target: InhA / NAMPT / GPCR C_Prop->C_App

Figure 1: Structural divergence and resulting therapeutic applications of pyrrolo-pyridine isomers.

Biological Assay Comparison: Case Studies

Pyrrolo[3,4-b]pyridine: Cytotoxicity & Tubulin Inhibition

This scaffold is frequently employed to mimic the colchicine binding site on tubulin. The [3,4-b] orientation allows for specific hydrophobic interactions while positioning the lactam/imide motif to interact with the protein backbone.

  • Key Finding: Polysubstituted pyrrolo[3,4-b]pyridin-5-ones synthesized via Ugi-Zhu reactions show potent cytotoxicity against HeLa and MDA-MB-231 cell lines.

  • Mechanism: Disruption of microtubule dynamics, leading to G2/M phase arrest.

  • Data Highlight:

    • Compound: 1f (Polysubstituted derivative)

    • Target: Tubulin (Colchicine site)

    • IC50 (HeLa): ~6.25 µM

    • Binding Energy (Docking): -10.9 kcal/mol (Strong hydrophobic interaction).

Pyrrolo[3,4-c]pyridine: Antimycobacterial & Metabolic Inhibition

The [3,4-c] isomer has shown exceptional promise in treating tuberculosis by inhibiting the enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.

  • Key Finding: Pyrrolo[3,4-c]pyridine-3-ones act as non-covalent inhibitors of InhA.

  • Mechanism: The scaffold occupies the hydrophobic pocket of InhA, with the pyridine nitrogen often engaging in water-mediated H-bonds.

  • Data Highlight:

    • Compound: 14 (Substituted 3-one derivative)

    • Target: Mycobacterium tuberculosis InhA

    • MIC: < 10 µM

    • Selectivity: High specificity for bacterial InhA over human reductases.

Detailed Experimental Protocols

To validate these scaffolds, distinct assay protocols are required. Below are the standardized workflows for evaluating these specific chemotypes.

Protocol A: Tubulin Polymerization Assay (For [3,4-b] Scaffolds)

Use this to verify the mechanism of action for cytotoxic [3,4-b] derivatives.

Reagents: Purified tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute lyophilized tubulin in PEM buffer to 3 mg/mL on ice. Add GTP to a final concentration of 1 mM.

  • Compound Addition: Add 2 µL of the test compound (dissolved in DMSO) to a 96-well half-area plate. Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).

  • Initiation: Add 50 µL of the tubulin/GTP mix to the wells containing compounds.

  • Measurement: Immediately place in a kinetic plate reader pre-warmed to 37°C.

  • Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time.

    • Inhibition: A decrease in Vmax or final plateau compared to DMSO control indicates polymerization inhibition (characteristic of [3,4-b] colchicine mimetics).

Protocol B: InhA Enzymatic Inhibition Assay (For [3,4-c] Scaffolds)

Use this to assess metabolic/antimicrobial potency.

Reagents: Recombinant InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).

  • Buffer Setup: 30 mM PIPES buffer (pH 6.8).

  • Incubation: Mix 10 nM InhA with the test compound (variable concentrations) in the buffer. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 250 µM NADH and 50 µM substrate (2-trans-dodecenoyl-CoA).

  • Kinetics: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

  • Calculation: Determine the initial velocity (

    
    ). Calculate % inhibition:
    
    
    
    
  • IC50 Determination: Fit data to a sigmoidal dose-response equation.

Mechanistic Pathway Visualization

The following DOT diagram contrasts the downstream biological effects of the two scaffolds based on their primary validated targets.

BiologicalPathways B_Scaffold Pyrrolo[3,4-b]pyridine Derivatives Tubulin Tubulin (Colchicine Site) B_Scaffold->Tubulin  Binds   Microtubule Microtubule Destabilization Tubulin->Microtubule  Inhibits   Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis C_Scaffold Pyrrolo[3,4-c]pyridine Derivatives InhA InhA Enzyme (Enoyl-ACP Reductase) C_Scaffold->InhA  Inhibits   Mycolic Mycolic Acid Biosynthesis Block InhA->Mycolic  Prevents   CellWall Cell Wall Lysis Mycolic->CellWall  Compromises   BactDeath Bactericidal Effect (M. tuberculosis) CellWall->BactDeath

Figure 2: Divergent signaling cascades: [3,4-b] targets eukaryotic cytoskeleton, while [3,4-c] targets prokaryotic cell wall synthesis.

Synthesis & Accessibility Note

When selecting a scaffold, synthetic feasibility is critical.

  • Pyrrolo[3,4-b]pyridine: Highly accessible via Ugi-Zhu Three-Component Reaction .[1]

    • Reactants: Aminoazole, Aldehyde, Isocyanide.[2][3]

    • Efficiency: One-pot, high diversity, suitable for library generation.

  • Pyrrolo[3,4-c]pyridine: Typically requires linear synthesis.

    • Route: Condensation of pyridine-3,4-dicarboxylic acid with amines, followed by reduction or functionalization.

    • Efficiency: Lower diversity potential per step compared to MCRs.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[4][5][6] Pharmaceuticals, 14(4), 354.[4] Link

  • Zamudio-Medina, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.[7][8] Molecules, 24(14), 2648.[8] Link

  • Deraeve, C., et al. (2011). Pyrrolo[3,4-c]pyridine-3-ones: A novel family of InhA inhibitors. Bioorganic & Medicinal Chemistry Letters, 21, 2380–2383. Link

  • Gámez-Montaño, R., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma.[2] Molbank, 2023(4), M1741. Link

Sources

Comparative Guide: Enantiomeric Excess Determination of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine presents a specific analytical challenge: the molecule lacks a significant UV chromophore and possesses two secondary amine functionalities (in its unprotected form), rendering standard UV-based chiral HPLC ineffective without modification. Furthermore, its high polarity and basicity often lead to severe peak tailing on polysaccharide-based chiral stationary phases (CSPs).

This guide compares three distinct methodologies to overcome these hurdles. Based on industrial reproducibility and literature validation, Derivatization-GC (Method A) is identified as the most robust quantitative approach, while Ligand Exchange Chromatography (Method B) offers a cost-effective HPLC alternative without derivatization.

Part 1: The Analytical Challenge

The target molecule is a cis-fused bicyclic diamine. The core difficulties in analyzing its stereochemical purity are:

  • "The Invisible Molecule": It has no conjugated

    
    -system, meaning it is virtually invisible to standard UV detectors (254 nm).
    
  • Basicity: The secondary amines interact strongly with residual silanols on silica-based columns, causing peak broadening.

  • Stereochemical Complexity: The system has two chiral centers.[1][2] You must separate the (S,S) enantiomer from the (R,R) enantiomer, and potentially diastereomers (cis vs. trans), though the synthetic route usually locks the cis-fusion.

Workflow Selection Matrix

MethodSelection Start Start: Sample (S,S)-2,8-diazabicyclo[4.3.0]nonane Decision1 Is UV Detection (HPLC) Required? Start->Decision1 BranchGC No, I have GC-FID Decision1->BranchGC GC Available BranchHPLC Yes, HPLC only Decision1->BranchHPLC HPLC Only MethodA Method A: GC w/ Menthyl Chloroformate (High Resolution, Volatile Derivative) BranchGC->MethodA Decision2 Can you derivatize? BranchHPLC->Decision2 MethodB Method B: Ligand Exchange HPLC (Cu(II) Additive, No Derivatization) Decision2->MethodB No (Direct Inject) MethodC Method C: Pre-column Benzoylation (Standard Chiral HPLC) Decision2->MethodC Yes (Add UV Tag)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on laboratory instrumentation.

Part 2: Detailed Methodologies

Method A: Gas Chromatography with Derivatization (The Gold Standard)

Best For: High precision, QC release testing, complex matrices.

This method utilizes (-)-Menthyl chloroformate to convert the enantiomers into diastereomeric carbamates. This serves two purposes: it introduces a second chiral center to allow separation on achiral columns (optional) or enhances resolution on chiral columns, and it improves volatility while reducing amine-silanol interactions.

The Protocol
  • Reagent Preparation: Prepare a 10% solution of (-)-Menthyl chloroformate in toluene.

  • Sample Prep: Dissolve 10 mg of the sample in 1 mL of dichloromethane (DCM). Add 2 equivalents of triethylamine (TEA) as a base scavenger.

  • Derivatization: Add 1.5 equivalents of the Menthyl chloroformate solution. Stir at room temperature for 30 minutes.

    • Mechanism:[3][1][4][5] The secondary amines attack the chloroformate, releasing HCl (trapped by TEA) and forming stable carbamates.

  • Workup: Wash with dilute HCl (1M) to remove unreacted amine/TEA, then water. Dry the organic layer over Na₂SO₄.

  • GC Conditions:

    • Column: HP-5 or DB-5 (Achiral capillary column is often sufficient due to diastereomer formation, but a chiral column like Beta-DEX 120 ensures maximum resolution).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program: 100°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Detector: FID (Flame Ionization Detector) at 280°C.

Why it works: The diastereomers formed ((S,S)-amine + (-)-menthyl vs. (R,R)-amine + (-)-menthyl) have different physical properties (boiling points), allowing separation even on standard phases.

Method B: Ligand Exchange Chromatography (LEC)

Best For: Laboratories without GC; "Green" chemistry requirements; avoiding derivatization steps.

This method exploits the ability of the 1,2-diamine system to chelate with Copper(II). By adding a chiral ligand (L-Isoleucine or L-Phenylalanine) to the mobile phase, a ternary complex is formed.

The Protocol
  • Mobile Phase Preparation:

    • Solution A: 10 mM Copper(II) sulfate pentahydrate + 20 mM L-Isoleucine in water. Adjust pH to 3.5 using dilute H₂SO₄.

    • Solution B: Methanol.[6][2][7][8]

    • Ratio: Isocratic 85% A / 15% B.[5]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm). Note: An achiral column is used; the chirality is in the mobile phase.

  • Detection: UV at 280-300 nm .

    • Crucial Insight: While the amine has no UV, the Copper-Amine-Amino Acid complex absorbs in the UV range (charge transfer band), solving the detection problem.

  • Temperature: 40°C (Higher temperature improves exchange kinetics and peak shape).

LEC_Mechanism Cu Cu(II) Complex Ternary Complex Cu->Complex Transient Formation L_Iso L-Isoleucine (Chiral Selector) L_Iso->Cu Chelation Target (S,S)-Diamine (Analyte) Target->Cu Chelation

Figure 2: Formation of the ternary complex allowing separation of enantiomers on an achiral C18 column.

Method C: HPLC with Pre-column Benzoylation

Best For: Standard Chiral HPLC setups (Amylose/Cellulose columns).

If Method A (GC) and Method B (LEC) are unavailable, you must tag the molecule with a UV chromophore (Benzoyl group) and separate on a polysaccharide column.

  • Derivatization: React sample with Benzoyl Chloride in DCM/NaOH (Schotten-Baumann conditions) to form the bis-benzamide.

  • Column: Chiralpak AD-H or Chiralpak IC (Immobilized is preferred for solubility reasons).

  • Mobile Phase: Hexane : Ethanol (80:20).

  • Detection: UV at 254 nm.

Part 3: Comparative Analysis

The following table summarizes the performance metrics of the discussed methods.

FeatureMethod A: GC-DerivatizationMethod B: Ligand Exchange HPLCMethod C: HPLC-Benzoylation
Sensitivity High (FID is universal for organics)Medium (Dependent on complex formation)High (Strong UV chromophore)
Resolution (Rs) Excellent (> 2.0)Good (1.5 - 2.0)Excellent (> 2.5)
Prep Time 45 mins10 mins (Direct Inject)60 mins
Cost Low (Reagents are cheap)Very Low (Uses C18 columns)High (Chiral columns are expensive)
Robustness Highest (Diastereomers separate easily)Medium (pH sensitive)High
Suitability Recommended AlternativeBackup

Part 4: Critical Validation Steps (Self-Validating System)

To ensure scientific integrity, every experiment must include:

  • Racemic Standard Generation: You cannot identify the enantiomer without a reference.

    • Protocol: Mix equal parts of the commercially available (S,S) and (R,R) isomers (or synthesize the racemate via non-stereoselective reduction of the pyridine precursor) and process them through the exact same derivatization step.

  • Blank Subtraction: Inject the derivatizing agent (e.g., Menthyl chloroformate) alone to identify system peaks.

  • Resolution Check: The valley-to-peak ratio between the (S,S) and (R,R) signals must be < 5% for accurate integration.

References

  • Moxifloxacin Intermediate Synthesis & Analysis

    • Source: Reddy, G. P., et al. "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Journal of Chemistry, 2013, 25(15), 8701-8707.[9]

    • Relevance: Establishes the synthesis and need for chiral resolution of the CAS 151213-40-0 intermedi
  • GC Derivatization Method (Menthyl Chloroformate)

    • Source: Rao, D. V. N., et al. "Improved process for (S,S)-2,8-diazabicyclo[4.3.0]nonane." Organic Chemistry: An Indian Journal, 2011, 7(2).[10]

    • Relevance: Explicitly cites: "purity by GC 99.5%, enantiomeric purity by GC 99.
  • Ligand Exchange Chromatography (Moxifloxacin)

    • Source: USP/EP Monographs for Moxifloxacin Hydrochloride.
    • Relevance: Validates the use of Copper(II)
  • General Chiral Separation of Bicyclic Diamines

    • Source: Scriba, G. K. E. "Chiral recognition in separation science – an update.
    • Relevance: Provides the theoretical grounding for using derivatization to overcome lack of UV absorbance in aliph

Sources

Comparative Conformational Analysis of Bicyclic Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The Case for Rigidification

In modern drug discovery, the transition from flexible linear diamines or monocyclic rings (like piperazine) to rigid bicyclic scaffolds is a proven strategy to improve potency, selectivity, and oral bioavailability. This "scaffold hopping" approach restricts the conformational ensemble of a ligand, reducing the entropic penalty upon binding to a protein target.

However, selecting the correct bicyclic scaffold requires a precise understanding of exit vectors (the spatial orientation of the nitrogen lone pairs or substituents) and physicochemical costs (pKa shifts, lipophilicity changes).

This guide provides a technical comparison of three primary bicyclic diamine classes against the standard piperazine benchmark, supported by experimental workflows for validation.

Scaffold Landscape & Comparative Metrics

We analyze three distinct bicyclic scaffolds that serve as rigid surrogates for piperazine.

The Scaffolds
  • Reference: Piperazine (Flexible Chair).

  • Scaffold A: 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) .

    • Architecture: Rigid, chiral [2.2.1] bridged system.[1]

    • Conformation: Locked "Twist-Boat".

  • Scaffold B: 3,8-Diazabicyclo[3.2.1]octane .

    • Architecture: Fused [3.2.1] bridged system.

    • Conformation: Chair-Boat hybrid.

  • Scaffold C: 1,4-Diazabicyclo[2.2.2]octane (DABCO derivatives) .

    • Architecture: Cage-like [2.2.2] system.[2][3]

    • Conformation: Highly symmetric, eclipsed.

Technical Comparison Matrix
FeaturePiperazine (Ref)2,5-Diazabicyclo[2.2.1]heptane 3,8-Diazabicyclo[3.2.1]octane 1,4-Diazabicyclo[2.2.2]octane
Rigidity Low (Chair/Boat flip)High (Locked Twist-Boat)Medium-High (Restricted Chair)Very High (Rigid Cage)
Chirality AchiralChiral (Enantiomers available)Achiral (Meso) / Chiral subs.Achiral
Exit Vector Angle ~180° (anti-parallel)~120° - 150° (Projected)~90° - 110° (Orthogonal)0° (Co-axial/Linear)
N-N Distance ~2.9 Å~2.4 Å~2.6 Å~2.6 Å
Basicity (pKa)

,


(Solvation penalty)

(N3),

(N8)

,

Lipophilicity (

LogP)
Reference (0)-0.5 to -1.0 (More polar surface)-0.2 to -0.5-0.5 (Compact sphere)
Primary Use General LinkerChiral Recognition / Selectivity Orthogonal Vector Exploration Linear Spacer / Catalyst

Expert Insight: The pKa of 2,5-DBH is typically 0.5–1.0 units lower than piperazine. The rigid hydrophobic bridge hinders the solvation shell around the protonated ammonium, destabilizing the conjugate acid slightly compared to the solvent-accessible piperazine.

Decision Logic: Selecting the Right Vector

Choosing a scaffold is not random; it is a geometric problem. Use the following logic flow to determine which scaffold mimics your bioactive conformation.

ScaffoldSelection Start Start: Define Target Geometry Q1 Are the substituents co-linear (180°)? Start->Q1 Piperazine Use Piperazine (Flexible, Low Cost) Q1->Piperazine Yes (Flexible) Q2 Is strict rigidity required to improve potency? Q1->Q2 Yes (Rigid) Q3 Do vectors need to project 'upward' (V-shape)? Q1->Q3 No DABCO Use 1,4-Diazabicyclo[2.2.2] (Rigid Linear Spacer) Q2->DABCO Yes DBH Use 2,5-DBH (Twist-Boat, Chiral) Q3->DBH Yes (~120°) Q4 Do vectors need to be orthogonal (~90°)? Q3->Q4 No Diaza38 Use 3,8-Diazabicyclo[3.2.1] (Bridged Chair) Q4->Diaza38 Yes Spiro Consider Spirocyclic Systems (e.g., 2,6-diazaspiro[3.3]heptane) Q4->Spiro No (Other angles)

Figure 1: Decision tree for selecting bicyclic diamine scaffolds based on required exit vector geometry.

Experimental Protocols (Self-Validating)

As a scientist, you cannot rely solely on computed models. You must validate the conformation in solution.

Protocol A: Solution-Phase Conformational Analysis (NMR)

Objective: Determine if the scaffold maintains the predicted rigid conformation in your specific solvent system.

Methodology:

  • Synthesis: Prepare a derivative with protons at the bridgehead and adjacent carbons (e.g., N-Boc protected).

  • Acquisition: Acquire 1H-NMR in

    
     or 
    
    
    
    at 298K.
  • Coupling Analysis (

    
    ):  Focus on the vicinal coupling between the bridgehead proton (
    
    
    
    ) and the adjacent methylene proton (
    
    
    ).
    • Karplus Validation:

      • If

        
         (typical for [2.2.1] bridgehead-exo protons), 
        
        
        
        should be < 2 Hz (often a singlet or broad singlet).
      • If

        
         (typical for [2.2.1] bridgehead-endo protons), 
        
        
        
        should be 8–10 Hz .
  • NOE Validation: Irradiate the bridgehead proton.

    • Positive Control: You must see a strong NOE to the syn bridge proton (7-position in [2.2.1]).

    • Experimental Readout: If NOE is observed to the substituent on Nitrogen, the substituent is in the endo conformation (sterically crowded). If NOE is absent, it is likely exo.

Protocol B: Computational Profiling (DFT)

Objective: Calculate the energy penalty of the "bioactive" conformation relative to the global minimum.

Workflow:

  • Conformer Generation: Use RDKit or MOE to generate 50 conformers (stochastic search).

  • Geometry Optimization: DFT level B3LYP/6-31G* in vacuum and implicit solvent (PCM/water).

  • Overlay Analysis: Superimpose the bicyclic scaffold vectors onto the original piperazine hit.

  • Strain Calculation:

    
    
    
    • Threshold: If

      
      , the scaffold is likely too rigid to adopt the binding mode without significant affinity loss.
      

ExperimentalWorkflow Step1 1. Synthesis (N-Boc derivative) Step2 2. NMR Analysis (DMSO-d6) Step1->Step2 Step3 3. J-Coupling Check (Karplus Eq) Step2->Step3 Decision J < 2Hz? Step3->Decision ResultA Rigid (Dihedral ~90°) Decision->ResultA Yes ResultB Flexible/Distorted (Check DFT) Decision->ResultB No DFT 4. DFT Validation (B3LYP/6-31G*) ResultA->DFT Confirm ResultB->DFT

Figure 2: Experimental workflow for validating scaffold conformation using NMR and DFT.

Case Study: 2,5-DBH vs. Piperazine

Context: A medicinal chemistry campaign targeting a GPCR required a linker between an aryl headgroup and a basic amine.

  • Initial Hit: Piperazine linker. Potency

    
    . Metabolic stability (
    
    
    
    ) = 15 min.
  • Design Hypothesis: The piperazine ring was flipping between chair conformers, causing an entropic penalty. The N-N vector needed to be maintained, but the flexibility removed.

  • Solution: Switched to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane .

  • Result:

    • Potency improved to

      
       (15-fold increase).
      
    • Metabolic stability improved (

      
      ) due to steric bulk protecting the N-dealkylation site.
      
    • Mechanism: The 2,5-DBH locked the amine vectors in a specific twist-boat orientation that perfectly matched the receptor's acidic residues, pre-paying the entropy cost.

References

  • Conformational Analysis of Bicyclic Diamines: Grygorenko, O. O., et al. "Focused enumeration and assessing the structural diversity of scaffold libraries: conformationally restricted bicyclic secondary diamines." Molecular Diversity, 2012. Link

  • 2,5-DBH in Drug Design: Sturm, T., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2024. Link

  • DABCO Properties: Wikipedia contributors. "DABCO."[2][3][4][5][6] Wikipedia, The Free Encyclopedia. Link

  • pKa of Cyclic Amines: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009. Link

  • Exit Vector Analysis: Mumtaz, A., et al. "Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds." RSC Advances, 2016.[7] Link

Sources

reference standards for (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Purity Analysis of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine: A Comparative Approach

For researchers, medicinal chemists, and process development scientists, the structural integrity and purity of chiral building blocks are paramount. This compound, a key bicyclic diamine, serves as a critical synthon in the development of various pharmacologically active agents. Its stereochemically defined structure demands rigorous analytical control to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Impurities, whether they are structural analogs, diastereomers, or enantiomers, can significantly impact reaction outcomes, biological activity, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the chemical and chiral purity of this compound. We move beyond simple procedural lists to explain the underlying principles and the scientific rationale behind selecting the most appropriate technique for your specific analytical challenge.

The Analytical Imperative: Chemical vs. Stereochemical Purity

The purity analysis of a chiral molecule like this compound is a dual challenge. It requires the quantification of not only process-related impurities (e.g., starting materials, by-products, residual solvents) but also undesired stereoisomers. The presence of the enantiomer ((4aR,7aS)-isomer) or diastereomers (the cis-fused (4aR,7aR) and (4aS,7aS) isomers) can arise from non-selective synthesis or racemization events and must be precisely controlled.

The choice of analytical technique is therefore dictated by the specific question being asked: Are we assessing bulk chemical purity, or are we resolving and quantifying specific stereoisomers? This decision is fundamental to establishing a robust quality control strategy.

Comparative Analysis of Key Analytical Methodologies

The three most powerful and widely adopted techniques for the purity analysis of non-chromophoric amines like our target compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers a unique set of advantages and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[1]
Primary Use Case Robust, general-purpose method for chemical purity (potency) and impurity profiling. Chiral HPLC is the gold standard for enantiomeric and diastereomeric purity.[2]Analysis of volatile and semi-volatile impurities, including residual solvents and low-boiling point starting materials.[3][4]Absolute purity determination without needing an identical reference standard of the analyte.[5][6] Ideal for characterizing new batches or when a certified standard is unavailable.
Selectivity High; tunable through column chemistry (e.g., C18, Chiral) and mobile phase composition.[7]Very high; capable of resolving closely related volatile compounds.[8]High structural selectivity; distinguishes between different molecular environments of nuclei. May have limitations with complex mixtures where signals overlap.
Sensitivity Moderate to High (ng to pg range), depending on the detector (e.g., UV, MS, ELSD).Very High (pg to fg range), especially with sensitive detectors like FID or MS.Lower (µg to mg range). Generally less sensitive than chromatographic techniques.[9]
Quantitation Relative; requires a well-characterized reference standard of the analyte for accurate quantification (area percent normalization can be used for impurity profiling).Relative; requires a reference standard for accurate quantification.Absolute; provides a direct measure of purity (mass fraction) against an internal standard of known purity.[10]
Key Advantage Versatility, robustness, and specialized columns for chiral separations.Exceptional resolving power for volatile compounds."Universal" response for protons, eliminating the need for analyte-specific response factors. Non-destructive.[5]
Key Limitation Quantitative accuracy is dependent on the availability and purity of a specific reference standard.Analyte must be thermally stable and volatile. Amines can exhibit poor peak shape on standard columns without derivatization.[11][12]Lower sensitivity, higher instrumentation cost, and potential for peak overlap in complex samples. Meticulous execution is required for accuracy.[1]
Causality Behind Method Selection
  • For Routine Quality Control (QC) with an Established Process: A validated reversed-phase HPLC method is the workhorse. It provides reliable data on the main peak purity and the profile of known process impurities. A separate chiral HPLC method would be used to control stereoisomeric purity.

  • For Detecting Volatile Impurities: GC is the superior choice. It is the standard method for identifying and quantifying residual solvents from the synthesis and purification process.

  • For Primary Characterization of a New Batch or Standard: qNMR is the most powerful tool. When you synthesize a new lot and lack a certified reference material to calibrate your HPLC, qNMR allows you to determine its absolute purity by using a readily available, stable, and certified internal standard (e.g., maleic acid, dimethyl sulfone).[6][10] This newly characterized batch can then serve as the secondary reference standard for routine HPLC testing.

Analytical_Method_Selection_Workflow Decision Workflow for Purity Analysis start Purity Analysis Required for (4aS,7aR)-Octahydro-1H- pyrrolo[3,4-b]pyridine q1 What is the primary analytical goal? start->q1 process_chem_purity Chemical Purity & Impurity Profiling q1->process_chem_purity Chemical process_stereo_purity Stereochemical Purity (Enantiomeric/Diastereomeric) q1->process_stereo_purity Stereochemical process_volatile Residual Solvents & Volatile Impurities q1->process_volatile Volatiles process_absolute_purity Absolute Purity Assay (Primary Characterization) q1->process_absolute_purity Absolute Assay q2 Is a certified reference standard available? method_rp_hplc Reversed-Phase HPLC q2->method_rp_hplc Yes method_qnmr Quantitative NMR (qNMR) q2->method_qnmr No process_chem_purity->method_rp_hplc method_chiral_hplc Chiral HPLC process_stereo_purity->method_chiral_hplc method_gc Gas Chromatography (GC) process_volatile->method_gc process_absolute_purity->q2

Caption: Decision workflow for selecting the appropriate analytical method.

Experimental Protocols

Here we provide detailed, self-validating protocols for the two most common scenarios: routine purity testing by HPLC and absolute purity determination by qNMR.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed for the quantitative determination of this compound and the separation of potential process-related impurities. Since the analyte lacks a strong UV chromophore, detection can be achieved via derivatization or by using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For simplicity and accessibility, this protocol assumes pre-column derivatization with a UV-active agent like dansyl chloride.

1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • This compound Reference Standard (characterized, >99.0% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • Dansyl Chloride.

    • Sodium Bicarbonate buffer (0.1 M, pH 9).

    • Acetone (ACS grade).

2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~340 nm (for dansyl derivatives).

  • Injection Volume: 10 µL.

3. Sample Preparation (Derivatization)

  • Reference Standard Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (approx. 1 mg/mL): Prepare in the same manner as the standard.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 200 µL of 0.1 M Sodium Bicarbonate buffer.

    • Add 400 µL of a dansyl chloride solution (e.g., 3 mg/mL in acetone).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The solution is now ready for injection.

4. System Suitability Test (SST)

  • Procedure: Make five replicate injections of the derivatized Reference Standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • RSD of Retention Time: ≤ 1.0%.

    • Rationale: The SST ensures that the chromatographic system is operating with adequate precision, accuracy, and peak shape for the analysis to be valid.

5. Calculation of Purity Purity is calculated using the area percent normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Note: This calculation assumes that all impurities have a similar response factor to the main component after derivatization. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Protocol 2: Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol describes the use of ¹H-NMR to determine the absolute purity of this compound without requiring a reference standard of the analyte itself.[1]

1. Instrumentation and Reagents

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Reagents:

    • This compound sample (analyte).

    • High-purity (>99.5%, certified) Internal Standard (IS). Maleic acid is a good choice as its olefinic protons resonate in a clear region of the spectrum (~6.2-6.5 ppm).

    • Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD), ensuring both analyte and IS are fully soluble.

2. Method Planning & Sample Preparation

  • Causality in Selection: The internal standard must be stable, non-volatile, have a known purity, and possess protons that resonate in a region free from analyte or solvent signals. Maleic acid fits these criteria well for our amine analyte in D₂O.

  • Procedure:

    • Accurately weigh approximately 10-15 mg of the analyte (m_a) into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (m_std) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex until fully dissolved and transfer to an NMR tube.

3. Data Collection

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient and ensures full relaxation.

    • Pulse Angle: Use a 90° pulse to maximize signal.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

    • Rationale: These parameters are critical to ensure that the NMR signal intensity is directly and linearly proportional to the number of protons, which is the fundamental principle of qNMR.[10]

4. Data Processing and Purity Calculation

  • Apply phasing and baseline correction to the spectrum.

  • Select a well-resolved, non-overlapping signal for the analyte and the internal standard.

  • Integrate the selected peaks (I_a for analyte, I_std for standard).

  • Calculate the purity (P_a) using the following equation[1][9]:

    P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I: Integral value

    • N: Number of protons giving rise to the integrated signal (e.g., N_std = 2 for the two olefinic protons of maleic acid)

    • M: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard (e.g., 99.8%)

qNMR_Workflow Quantitative NMR (qNMR) Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh Analyte (m_a) s2 Accurately weigh Internal Standard (m_std) s1->s2 s3 Dissolve in Deuterated Solvent s2->s3 s4 Transfer to NMR Tube s3->s4 acq1 Set Quantitative Parameters (d1 ≥ 5*T1, 90° pulse) s4->acq1 acq2 Acquire Spectrum (High S/N) acq1->acq2 p1 Phase & Baseline Correction acq2->p1 p2 Integrate Analyte (I_a) & Standard (I_std) Peaks p1->p2 p3 Calculate Purity using Master Equation p2->p3 report Final Purity Report (mass %) p3->report

Caption: Step-by-step workflow for absolute purity determination by qNMR.

Conclusion

The purity assessment of this compound is a critical step in drug development and chemical synthesis that requires a thoughtful, multi-faceted analytical approach. While HPLC serves as the indispensable tool for routine quality control and chiral separations, its quantitative accuracy hinges on the availability of a well-characterized reference standard. In the absence of such a standard, or for its initial qualification, qNMR emerges as the definitive technique for absolute purity determination . Gas Chromatography remains the specialized method of choice for analyzing volatile impurities.

By understanding the fundamental strengths and weaknesses of each method, and by implementing robust, self-validating protocols, researchers can ensure the quality and integrity of this vital chiral building block, thereby safeguarding the success of their downstream applications.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • PubChem. (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]

  • Molport. (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. [Link]

  • Google Patents.
  • Pienta, K. J., et al. (1995). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 72(5), A105. [Link]

  • Agilent Technologies, Inc. Analysis of primary, secondary and tertiary amines. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • LabRulez GCMS. C1 – C3 amines - Analysis of impurities in trimethylamine. [Link]

  • Kataoka, H. (2018). Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]

  • Koralewska, M., et al. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines. MDPI. [Link]

Sources

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